N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine core substituted with a morpholine ring and a 2,4-difluorobenzyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4-difluorobenzylamine and a pyrimidine derivative.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with morpholine under controlled conditions.
Final Coupling: The final step involves coupling the 2,4-difluorobenzyl group to the pyrimidine-morpholine intermediate, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions optimized for high yield and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques like continuous flow synthesis and automated reactors are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the 2,4-difluorobenzyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions (e.g., solvents like DMF or DMSO, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide: Shares the 2,4-difluorobenzyl group but differs in the core structure, which is a piperidine instead of a pyrimidine.
N-(2,4-Difluorobenzyl)-2-(4-morpholinyl)ethanamine: Similar in having the morpholine ring and 2,4-difluorobenzyl group but differs in the linkage and overall structure.
Uniqueness
N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c17-12-2-1-11(13(18)7-12)9-19-16(23)14-8-15(21-10-20-14)22-3-5-24-6-4-22/h1-2,7-8,10H,3-6,9H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQDYQSUAJRQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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